molecular formula C13H17ClO4 B031931 4-Chlorobutyl 3,4-dimethoxybenzoate CAS No. 69788-75-6

4-Chlorobutyl 3,4-dimethoxybenzoate

Cat. No. B031931
CAS RN: 69788-75-6
M. Wt: 272.72 g/mol
InChI Key: VDKIZIBOFDIQRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Chlorobutyl 3,4-dimethoxybenzoate often involves acylation reactions. For example, acid-catalyzed acylation of 3,4-dimethoxyphenylacetone with γ-chlorobutyryl chloride can lead to related compounds demonstrating the utility of chlorobutyryl chloride in creating complex organic structures (Afonin, Kibalny, & Dulenko, 2004).

Molecular Structure Analysis

Detailed molecular structure analysis can be performed using techniques such as DFT (Density Functional Theory) calculations, as seen in studies on closely related molecules. These analyses provide insights into the optimized molecular structures, helping to understand the electronic and geometric configurations essential for the compound's chemical behavior (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitutions and acylation, showcasing the reactivity of the chloro and methoxy groups. These reactions enable the synthesis of a wide range of derivatives, which can be tailored for specific applications, including materials science and pharmaceuticals (Chang-chun, 2006).

Physical Properties Analysis

The physical properties of compounds like 4-Chlorobutyl 3,4-dimethoxybenzoate, such as solubility, melting point, and crystal structure, can be determined through experimental methods. Crystallographic analysis provides valuable information on the compound's solid-state structure, contributing to understanding its stability, packing, and potential intermolecular interactions (Pinkus, Kautz, & Ahobila-Vajjula, 2002).

Chemical Properties Analysis

The chemical properties of such compounds, including acidity, basicity, and reactivity towards various reagents, are crucial for their applications in synthesis and material science. Studies on similar compounds have explored their reactivity, highlighting the role of functional groups in determining chemical behavior (Kavitha et al., 2020).

Scientific Research Applications

Biotransformation Studies

Research has shown that compounds with a 3,4-dimethoxyphenyl structure, like veratric acid (a metabolite of mebeverine closely related to 4-Chlorobutyl 3,4-dimethoxybenzoate), undergo biotransformation, producing several metabolites. This process has been studied using an incubated hen’s egg model, which is seen as a viable supplement to animal experimentation. The findings enhance our understanding of the metabolic fate of such compounds, potentially informing their therapeutic applications and safety profiles (Kiep et al., 2014).

Analgesic and Anti-inflammatory Properties

Compounds structurally related to 4-Chlorobutyl 3,4-dimethoxybenzoate, such as 3,5-dimethoxy-4-hydroxybenzoic acid, have been explored for their analgesic and anti-inflammatory properties. Studies involving haemoglobin S (Hb S) polymerization, analgesia, and inflammation have demonstrated that these compounds inhibit the process of polymerization significantly, suggesting potential value in managing conditions like sickle cell disease (Gamaniel et al., 2000).

Antileptospiral Activities

Further research into the methanol extract of Phyllanthus amarus, which contains 3,4-dimethoxybenzoic acid derivatives, revealed significant in vitro and in vivo antileptospiral activities. This suggests that compounds within this chemical family could serve as potential therapeutic agents against leptospirosis, a bacterial disease affecting both humans and animals (Chandan et al., 2020).

Hemodynamic Effects

Studies on related compounds, such as 4-(3,4-dimethoxybenzyl)-2-imidazolidinone, have demonstrated primary cardiovascular actions including positive inotropic and chronotropic effects and peripheral vasodilation. These findings point to the potential utility of these compounds in treating cardiovascular conditions by modulating heart rate and blood vessel dilation (Osborne et al., 1971).

Safety And Hazards

The compound may cause an allergic skin reaction (H317) and is toxic to aquatic life with long-lasting effects (H411) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid release to the environment . Protective gloves, protective clothing, eye protection, and face protection should be worn . Contaminated work clothing should not be allowed out of the workplace . In case of skin contact, wash with plenty of water .

properties

IUPAC Name

4-chlorobutyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKIZIBOFDIQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511279
Record name 4-Chlorobutyl 3,4-dimethoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70511279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobutyl 3,4-dimethoxybenzoate

CAS RN

69788-75-6
Record name 4-Chlorobutyl 3,4-dimethoxybenzoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobutyl 3,4-dimethoxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobutyl 3,4-dimethoxybenzoate
Source EPA DSSTox
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Record name 4-chlorobutyl veratrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-CHLOROBUTYL 3,4-DIMETHOXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
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